molecular formula C14H22ClN3O B1429977 4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride CAS No. 1423029-84-8

4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride

Cat. No. B1429977
CAS RN: 1423029-84-8
M. Wt: 283.8 g/mol
InChI Key: PAQSWQYLIZSERM-UHFFFAOYSA-N
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Description

“4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride” is a chemical compound with the CAS Number: 1423029-84-8 . It has a molecular weight of 283.8 and is typically in the form of a powder . The compound is used extensively in scientific research.


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H21N3O.ClH/c1-15-11-12-7-9-17 (10-8-12)14 (18)16-13-5-3-2-4-6-13;/h2-6,12,15H,7-11H2,1H3, (H,16,18);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 283.8 .

Scientific Research Applications

Compound Optimization and Biological Activity

4-[(Methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride is explored in the context of developing inhibitors or agents with specific biological activities. For instance, Thalji et al. (2013) discussed the discovery of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors, where the triazine heterocycle, similar in structure to the compound , is essential for potency and selectivity in biological applications, particularly for in vivo investigations in disease models (Thalji et al., 2013).

Synthesis and Antimicrobial Activity

Compounds structurally related to 4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride have been synthesized and evaluated for their antimicrobial properties. For example, Zhuravel et al. (2005) synthesized novel carboxamide derivatives with antimicrobial activity, demonstrating the potential of such structures in combating bacterial and fungal infections (Zhuravel et al., 2005).

Neurokinin-1 Receptor Antagonism

Derivatives of this compound, such as those studied by Shirai et al. (2012), have been found to be effective neurokinin-1 receptor antagonists. These compounds showed high metabolic stability and efficacy in animal models, indicating their potential in treating conditions mediated by neurokinin-1 receptors (Shirai et al., 2012).

Receptor Binding and Pharmacological Activity

The structure-activity relationships of similar compounds, as studied by Francisco et al. (2002), contribute to understanding how modifications in the aminopiperidine region of these molecules can impact receptor binding affinity and efficacy. This research is pivotal in the development of more effective pharmaceuticals (Francisco et al., 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335 , which correspond to causing skin irritation, serious eye irritation, and respiratory irritation, respectively .

properties

IUPAC Name

4-(methylaminomethyl)-N-phenylpiperidine-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O.ClH/c1-15-11-12-7-9-17(10-8-12)14(18)16-13-5-3-2-4-6-13;/h2-6,12,15H,7-11H2,1H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQSWQYLIZSERM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)C(=O)NC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(methylamino)methyl]-N-phenylpiperidine-1-carboxamide hydrochloride

CAS RN

1423029-84-8
Record name 1-Piperidinecarboxamide, 4-[(methylamino)methyl]-N-phenyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423029-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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